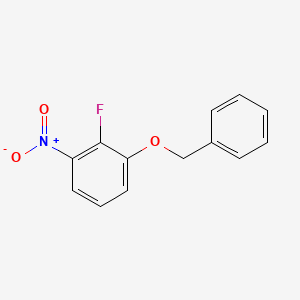

1-(Benzyloxy)-2-fluoro-3-nitrobenzene

Description

Significance of Substituted Aromatic Compounds in Contemporary Organic Synthesis Research

Substituted aromatic compounds are fundamental building blocks in modern organic chemistry. chemicalbook.com Their rigid scaffolds and diverse functionalities make them indispensable in the synthesis of a vast array of materials and molecules. lookchem.com In pharmaceuticals, aromatic rings are prevalent motifs in many drugs, where substituents dictate biological activity and pharmacokinetic properties. lookchem.com They are also crucial in materials science for creating advanced polymers, dyes, and nanomaterials. chemicalbook.com The ability to precisely install and manipulate functional groups on an aromatic core through reactions like electrophilic and nucleophilic aromatic substitution is a cornerstone of synthetic strategy, enabling the construction of complex molecular frameworks from simple precursors. evitachem.comresearchgate.net

Architectural Features and Strategic Role of Benzyloxy, Fluoro, and Nitro Groups in Aromatic Systems

The specific arrangement of the benzyloxy, fluoro, and nitro groups in 1-(Benzyloxy)-2-fluoro-3-nitrobenzene imparts a unique set of chemical properties and reactivities. Each group serves a distinct strategic purpose.

Benzyloxy Group (-OCH₂Ph): This group acts as a bulky ether and is often employed as a protecting group for a phenol (B47542). It is relatively stable under a variety of reaction conditions but can be cleaved when necessary, typically through catalytic hydrogenation, to reveal the hydroxyl group. Its presence can also influence the steric environment of the aromatic ring.

Fluoro Group (-F): Fluorine is the most electronegative element, and its incorporation into organic molecules has profound effects. nih.gov Its small size allows it to act as a bioisostere for hydrogen, yet its electronic properties can significantly enhance metabolic stability and receptor binding affinity in drug candidates. nih.gov In the context of this compound, the fluorine atom, positioned ortho to a strongly electron-withdrawing nitro group, becomes an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. doubtnut.comwikipedia.org

Nitro Group (-NO₂): The nitro group is one of the most powerful electron-withdrawing groups used in organic synthesis. nih.gov Its presence deactivates the aromatic ring towards electrophilic substitution but strongly activates it for nucleophilic substitution, particularly at the ortho and para positions. doubtnut.comontosight.ai This activation is crucial for the displacement of the adjacent fluorine atom. Furthermore, the nitro group is a versatile functional handle that can be readily reduced to an amine (-NH₂), providing a key entry point for further derivatization, such as in the formation of amides or diazonium salts.

The interplay of these three groups makes the target molecule a highly activated and versatile synthetic intermediate. The powerful electron-withdrawing nature of the nitro group makes the C-F bond susceptible to nucleophilic attack, providing a primary reaction pathway.

| Functional Group | Key Role in Aromatic Systems |

| Benzyloxy | Protecting group for hydroxyls; Steric influence |

| Fluoro | Enhances metabolic stability; Good leaving group in SNAr |

| Nitro | Strong electron-withdrawing group; Activates ring for SNAr; Reducible to amine |

Positioning of this compound within the Field of Polyfunctionalized Arenes

Polyfunctionalized arenes—aromatic compounds bearing multiple, distinct functional groups—are highly valued scaffolds in synthetic and medicinal chemistry. doubtnut.comglpbio.com They offer multiple points for chemical modification, allowing for the divergent synthesis of molecular libraries and the fine-tuning of molecular properties. this compound is a prime example of such a scaffold. Its structure is not merely a random collection of substituents; it is a carefully designed platform for sequential and selective chemical transformations.

The primary reaction site is the activated C-F bond, which can be targeted by a wide range of nucleophiles. evitachem.com Following this substitution, the nitro group can be reduced to an amine, opening up a second avenue for functionalization. Finally, the benzyloxy group can be deprotected to reveal a phenol, providing a third site for modification. This inherent, tiered reactivity allows chemists to build molecular complexity in a controlled and predictable manner, positioning this compound as a valuable intermediate in multi-step synthetic campaigns. glpbio.com

Historical Development and Evolution of Synthetic Methodologies for Related Scaffolds

The synthesis of functionalized fluoro-nitrobenzenes has evolved significantly over time. Early methods often relied on the direct nitration of fluorobenzene. However, this approach typically yields a mixture of isomers, with the para-isomer being the major product, making the isolation of specific ortho- or meta-isomers challenging. wipo.int

A more controlled and widely used approach is the Halex (halogen exchange) process, where an activated chloronitrobenzene is treated with a fluoride (B91410) salt, such as potassium fluoride, to replace the chlorine with fluorine. wikipedia.orgwipo.int The success of this reaction depends heavily on the activation provided by the nitro group.

More recent synthetic strategies focus on building the molecule through a sequence of selective reactions starting from more readily available precursors. For instance, a modern synthetic route to a related compound, 2-fluoro-3-nitrobenzoic acid, begins with o-methylphenol. youtube.com The synthesis involves a sequence of nitration, chlorination of the hydroxyl group, fluorination (halogen exchange), and finally, oxidation of the methyl group. youtube.com This step-wise approach provides greater control over the regiochemistry of the final product and is suitable for larger-scale production. youtube.com The synthesis of this compound would likely follow a similar logic, involving the benzylation of a corresponding phenol precursor at an appropriate stage.

Overview of Research Trajectories for Electron-Deficient Fluoro-Nitrobenzenes

Research involving electron-deficient fluoro-nitrobenzenes is largely driven by their utility in SNAr reactions. The high reactivity of the C-F bond, activated by the nitro group, makes these compounds key precursors for a wide range of more complex molecules. doubtnut.comrsc.org Studies have systematically investigated the kinetics and mechanisms of these substitution reactions, comparing the reactivity of different halogens and isomers. It is well-established that fluorine is generally the best leaving group among the halogens in activated SNAr reactions. rsc.org

Current research often focuses on utilizing these scaffolds in the synthesis of biologically active compounds and functional materials. The reaction of fluoro-nitrobenzenes with various nucleophiles (e.g., amines, thiols, alkoxides) provides efficient access to diverse molecular libraries. evitachem.com The relative reactivity of different isomers is also an area of interest; for example, ortho-isomers may exhibit different reactivity compared to their para counterparts due to steric effects and differences in the stabilization of the reaction intermediate (a Meisenheimer complex). The ongoing exploration of these reactions continues to expand the synthetic toolbox available to organic chemists.

Physicochemical Properties of this compound and Related Isomers

Specific experimental data for this compound is limited in publicly accessible literature. However, data for the compound and its isomers are available from chemical suppliers and databases.

Table 1: Properties of this compound

| Property | Value / Description |

|---|---|

| Molecular Formula | C₁₃H₁₀FNO₃ |

| Molecular Weight | 247.22 g/mol |

| Appearance | Pale yellow solid evitachem.com |

| Solubility | Soluble in organic solvents (e.g., dichloromethane, ethanol); less soluble in water evitachem.com |

| Stability | Stable under normal conditions; sensitive to strong acids and bases evitachem.com |

Table 2: Comparative Data of Isomeric Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |

|---|---|---|---|---|

| 1-(Benzyloxy)-2-fluoro-4 -nitrobenzene | 76243-24-8 | C₁₃H₁₀FNO₃ | 247.22 | Yellow solid; Boiling Point: 395.2 °C; Density: 1.3 g/cm³ lookchem.com |

| 1-(Benzyloxy)-3 -fluoro-2 -nitrobenzene | 920284-79-3 | C₁₃H₁₀FNO₃ | 247.22 | Data available from suppliers glpbio.com |

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-1-nitro-3-phenylmethoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO3/c14-13-11(15(16)17)7-4-8-12(13)18-9-10-5-2-1-3-6-10/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGUGKPZUAPCUOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Benzyloxy 2 Fluoro 3 Nitrobenzene and Its Key Precursors

Retrosynthetic Analysis of 1-(Benzyloxy)-2-fluoro-3-nitrobenzene

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler precursor molecules. ias.ac.in This process helps in planning a logical synthetic route from commercially available starting materials. ias.ac.in

The primary disconnection strategy for this compound focuses on the ether linkage, which is a common and reliable bond to form. The carbon-oxygen bond of the benzyloxy group is a prime candidate for disconnection. This leads to a phenol (B47542) and a benzyl (B1604629) halide or another benzylated electrophile.

Another key consideration is the introduction of the nitro group. Functional group interconversion (FGI) is a useful strategy here. ias.ac.in For instance, a nitro group can be introduced onto an aromatic ring through nitration. Therefore, a precursor without the nitro group could be considered, with the nitration step occurring at a suitable stage in the synthesis. However, the directing effects of the existing substituents (fluoro and hydroxyl/benzyloxy) must be carefully considered to ensure the desired regioselectivity.

Applying the disconnection approach to this compound identifies the following key synthons:

A 2-fluoro-3-nitrophenoxide anion (or its neutral phenol precursor).

A benzyl cation (or a synthetic equivalent like benzyl bromide).

Based on these synthons, the most logical and readily available starting materials are:

2-Fluoro-3-nitrophenol (B1292098) : This is the key precursor containing the desired substitution pattern on the aromatic ring. scbt.comsigmaaldrich.comnih.gov

Benzyl bromide (or benzyl chloride): These are common and effective benzylating agents. cdnsciencepub.com

Direct Synthesis Approaches

Direct synthesis of this compound primarily involves the formation of the ether bond by reacting the key precursors identified in the retrosynthetic analysis.

The most common method for installing the benzyloxy group is through the alkylation of a phenol.

The Williamson ether synthesis is a classic and widely used method for preparing ethers. In the context of synthesizing this compound, this would involve the reaction of 2-fluoro-3-nitrophenol with a benzyl halide in the presence of a base. cdnsciencepub.com The base deprotonates the phenolic hydroxyl group to form the more nucleophilic phenoxide, which then attacks the electrophilic carbon of the benzyl halide in an SN2 reaction.

Common bases used for this transformation include potassium carbonate (K₂CO₃), sodium hydride (NaH), and various alkoxides. The choice of solvent is also critical, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) often being employed to facilitate the reaction. cdnsciencepub.com

A typical reaction scheme is as follows:

Table 1: Reaction Conditions for Phenol Alkylation

| Base | Solvent | Temperature (°C) | Typical Yield (%) |

| K₂CO₃ | DMF | Room Temperature - 80 | 85-95 |

| NaH | THF | 0 - Room Temperature | 90-98 |

| Cs₂CO₃ | Acetonitrile | Room Temperature | 90-97 |

Note: Yields are typical and can vary based on specific reaction conditions and substrate purity.

While less common for the synthesis of benzyl ethers, catalytic O-arylation techniques, such as the Ullmann condensation or palladium-catalyzed cross-coupling reactions, are powerful methods for forming diaryl ethers. rsc.org For the synthesis of this compound, a variation of these methods could potentially be employed, although the direct alkylation described above is generally more straightforward and efficient.

Copper-catalyzed O-arylation, for example, can be used for the selective mono-arylation of phenols. rsc.org Nickel-catalyzed cross-coupling reactions have also emerged as effective methods for C-O bond formation. researchgate.net These methods typically involve a metal catalyst, a ligand, and a base to facilitate the coupling of an alcohol (in this case, a phenol) with an aryl halide. However, for the specific target molecule, the simplicity and high efficiency of the Williamson ether synthesis make it the preferred method.

Nitration Reactions: Regioselective Introduction of the Nitro Group

The introduction of a nitro group onto an aromatic ring is a fundamental transformation in organic synthesis. For a substrate like 1-(benzyloxy)-2-fluorobenzene, the challenge lies in achieving regioselectivity, directing the nitro group to the C3 position amidst other potential sites of reaction. The outcome of the nitration is governed by the combined directing effects of the benzyloxy and fluoro substituents.

Electrophilic aromatic substitution is the most common method for nitration. The reaction typically involves a nitrating agent, such as a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). The regiochemical outcome on a substituted benzene (B151609) ring is dictated by the electronic properties of the existing substituents.

The benzyloxy group (-OCH₂Ph) is an alkoxy group, which is strongly activating and an ortho, para-director due to its ability to donate electron density to the aromatic ring via resonance (+M effect). minia.edu.eg The fluorine atom is an exception among halogens; it is deactivating due to its strong electronegativity and inductive electron withdrawal (-I effect), but it is also an ortho, para-director because its lone pairs can participate in resonance (+M effect). wikipedia.orgcsbsju.edu

When nitrating the precursor 1-(benzyloxy)-2-fluorobenzene, the directing effects of the two substituents are as follows:

The benzyloxy group at C1 directs the incoming electrophile to the C2 (ortho), C4 (para), and C6 (ortho) positions. The C2 position is already substituted.

The fluoro group at C2 directs towards the C1 (ortho), C3 (meta relative to -OBn, ortho relative to -F), and C5 (para) positions. The C1 position is blocked.

The powerful activating and directing effect of the benzyloxy group would strongly favor substitution at the C4 and C6 positions. The desired C3 position is electronically less favored for electrophilic attack. Therefore, direct nitration of 1-(benzyloxy)-2-fluorobenzene is expected to yield a mixture of isomers, with 1-(benzyloxy)-2-fluoro-4-nitrobenzene (B1291564) and 1-(benzyloxy)-2-fluoro-6-nitrobenzene being the major products, making the isolation of the 3-nitro isomer challenging and likely low-yielding. libretexts.org

To circumvent this regioselectivity issue, a more strategic approach involves nitrating a precursor where the directing groups favor the desired substitution pattern. For instance, a synthetic route for the related precursor 2-fluoro-3-nitrobenzoic acid starts from o-methylphenol. This multi-step process includes a highly regioselective nitration step to produce 2-methyl-6-nitrophenol, demonstrating how choosing the correct starting material is crucial for controlling regiochemistry. wipo.int

Table 1: Directing Effects of Substituents in Electrophilic Nitration

| Substituent Group | Type | Directing Effect |

|---|---|---|

| -OCH₂Ph (Benzyloxy) | Activating | ortho, para |

| -F (Fluoro) | Deactivating | ortho, para |

| -NO₂ (Nitro) | Deactivating | meta |

Oxidative nitration offers an alternative mechanism to classical electrophilic substitution. This process can be particularly useful for substrates that are sensitive to the strongly acidic conditions of traditional nitrating mixtures. The mechanism often involves a single-electron transfer (SET) from the aromatic substrate to the nitrating species, generating an aromatic radical cation. researchgate.net This radical cation then reacts with nitrogen dioxide (NO₂) to form the nitrated product. kyushu-u.ac.jp

Nitrosonium ions (NO⁺), for example, can act as oxidants to initiate this process. The reaction of an aromatic compound with a nitrosonium salt can lead to the formation of a radical cation, which subsequently undergoes nitration. kyushu-u.ac.jp This method was observed to lead to the tetrakis-β-nitration of an antiaromatic 5,15-dioxaporphyrin. kyushu-u.ac.jp Another approach involves using sodium nitrite (B80452) as the nitrating agent under oxidative conditions. rsc.org

While specific applications of oxidative nitration for the synthesis of this compound are not extensively documented, the strategy presents a potential route. The regioselectivity in oxidative nitration is governed by the spin density distribution in the radical cation intermediate, which can differ from the charge distribution in the arenium ion intermediate of electrophilic substitution. This could potentially offer a different selectivity profile, although it would require empirical investigation for this specific substrate.

Halogenation and Fluorination Strategies for Aryl Fluorides

The introduction of a fluorine atom onto an aromatic ring is a critical step in the synthesis of the target molecule and its precursors. Several methods exist, ranging from classical diazonium salt chemistry to modern direct fluorination techniques.

The Sandmeyer reaction is a versatile method for converting an aromatic primary amine into an aryl halide via an intermediate diazonium salt. wikipedia.orglscollege.ac.in For the synthesis of aryl fluorides, a modification known as the Balz-Schiemann reaction is typically employed. This reaction involves the diazotization of an aromatic amine with nitrous acid (often generated in situ from sodium nitrite and an acid) in the presence of tetrafluoroboric acid (HBF₄) or a tetrafluoroborate (B81430) salt. The resulting aryl diazonium tetrafluoroborate salt is often stable enough to be isolated. Upon gentle heating, this salt decomposes to yield the aryl fluoride (B91410), nitrogen gas, and boron trifluoride. lscollege.ac.in

A plausible synthetic route utilizing this reaction for a precursor to this compound could start from 2-amino-3-nitrophenol (B1277897). chemicalbook.comsigmaaldrich.com The synthesis would proceed as follows:

Protection/Benzylation: The phenolic hydroxyl group of 2-amino-3-nitrophenol is benzylated using benzyl bromide in the presence of a base to form 1-(benzyloxy)-2-amino-3-nitrobenzene.

Diazotization: The amino group of this intermediate is converted to a diazonium salt using NaNO₂ and HBF₄ at low temperatures (0–5 °C).

Fluorination: The resulting diazonium tetrafluoroborate is heated, leading to the loss of N₂ and BF₃ to form the target compound, this compound.

This method provides excellent regiochemical control, as the position of the fluorine atom is precisely determined by the location of the starting amino group.

Table 2: Comparison of Sandmeyer and Balz-Schiemann Reactions

| Reaction | Starting Material | Reagents | Product | Key Feature |

|---|---|---|---|---|

| Sandmeyer | Aryl amine | 1. NaNO₂, H⁺2. CuX (X=Cl, Br, CN) | Aryl halide/nitrile | Copper(I) salt catalyzed. nih.gov |

Modern organic synthesis has seen the development of methods for the direct C-H fluorination, which avoid the need for pre-functionalized substrates like amines. These reactions often utilize electrophilic fluorine sources such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor®. rsc.orgbeilstein-journals.org

The mechanisms for these reactions can vary. Some are photocatalytic processes where a catalyst, upon absorbing light, abstracts a hydrogen atom from the aromatic ring, generating an aryl radical that is then trapped by the fluorine source. rsc.org Other methods may involve metal catalysis to facilitate the C-H activation and subsequent fluorination. beilstein-journals.org

Direct fluorination of a precursor like 1-(benzyloxy)-3-nitrobenzene (B1607046) could theoretically install the fluorine at the C2 position. However, these reactions often suffer from a lack of regioselectivity, especially on complex aromatic systems with multiple available C-H bonds. The directing influence of the existing benzyloxy and nitro groups would likely lead to a mixture of fluorinated isomers.

Another direct fluorination method involves the use of elemental fluorine (F₂). This highly reactive gas is typically diluted with an inert gas and reacted with the substrate in a specialized reactor. google.com While powerful, this method is often unselective and requires specialized equipment due to the hazards associated with fluorine gas. For a molecule with multiple functional groups like 1-(benzyloxy)-3-nitrobenzene, such a harsh method would likely lead to complex product mixtures and potential degradation.

Multistep Convergent and Linear Synthesis Strategies

The assembly of this compound can be approached through either a linear or a convergent synthesis.

A linear synthesis builds the molecule step-by-step, with each new intermediate being the product of the previous reaction. An example of a linear strategy would be:

Route A: 2-Fluorophenol → 1-(Benzyloxy)-2-fluorobenzene → this compound.

This route is conceptually simple, but as discussed (Sec. 2.2.2.1), the final nitration step would likely suffer from poor regioselectivity, leading to a low yield of the desired product.

Route B (Higher Regiocontrol): o-Methylphenol → 2-Methyl-6-nitrophenol → ... → 2-Fluoro-3-nitrophenol → this compound.

A documented synthesis of the key precursor 2-fluoro-3-nitrobenzoic acid follows a linear sequence starting from o-methylphenol. wipo.int This involves nitration, chlorination, fluorination, and oxidation. The resulting acid can be converted to 2-fluoro-3-nitrophenol, which is then benzylated in the final step to yield the target molecule. This linear sequence offers excellent control over the substituent placement.

A convergent synthesis , in contrast, involves preparing different fragments of the molecule separately and then combining them in a late-stage step. researchgate.net For a relatively small molecule like this compound, a purely convergent strategy is less common. However, one could consider the preparation of a benzylated fragment and a fluoro-nitro aromatic fragment followed by their coupling, although a suitable coupling reaction for this specific substitution pattern might not be straightforward.

Given the challenges with regioselectivity in direct nitration and fluorination, the most practical and efficient approaches are linear syntheses that build upon precursors where the relative positions of the key functional groups are already established. The strategy beginning with a substituted aniline (B41778) (for a Balz-Schiemann reaction) or a substituted phenol (where nitration is controlled) represents a robust method for obtaining the desired this compound isomer with high purity.

Sequential Functionalization of Benzene Ring Precursors

A plausible and common strategy for the synthesis of polysubstituted benzenes like this compound involves a multi-step process starting from a simpler, commercially available precursor. One logical retrosynthetic approach would be to introduce the benzyloxy group in the final step via a nucleophilic aromatic substitution reaction on a suitable difunctionalized precursor.

A potential forward synthesis could commence with a readily available starting material such as 2-fluoro-3-nitrophenol. The synthesis would proceed as follows:

Nitration of a Fluorophenol Derivative: The synthesis could start with the nitration of a fluorophenol, though regioselectivity can be a challenge. Directing groups on the benzene ring play a crucial role in determining the position of the incoming nitro group.

Halogenation and Subsequent Functionalization: An alternative is to start with a dihalobenzene and sequentially introduce the functional groups. For instance, starting with 1,2-difluorobenzene, a nitration reaction could be performed, followed by a nucleophilic substitution of one of the fluorine atoms with a benzyloxy group.

Williamson Ether Synthesis: A key step in many synthetic routes would be the formation of the ether linkage. This is typically achieved through a Williamson ether synthesis, where a phenoxide is reacted with benzyl bromide or a similar benzyl halide. In the context of this compound, the precursor would likely be 2-fluoro-3-nitrophenol, which would be deprotonated with a suitable base to form the corresponding phenoxide. This phenoxide would then react with benzyl bromide to yield the target molecule.

A proposed synthetic pathway is outlined below:

| Step | Reactant(s) | Reagent(s) | Product | Reaction Type |

| 1 | 2-Fluorophenol | HNO₃, H₂SO₄ | 2-Fluoro-3-nitrophenol | Electrophilic Aromatic Substitution (Nitration) |

| 2 | 2-Fluoro-3-nitrophenol | NaH, Benzyl bromide | This compound | Williamson Ether Synthesis |

This proposed pathway is illustrative and relies on the principles of organic synthesis. The actual yields and regioselectivity would need to be determined empirically.

Optimization of Reaction Conditions for Maximized Yield and Purity

The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction conditions for each step. Key parameters that require careful control include temperature, solvent, catalyst, and reaction time.

For the nitration step , the ratio of nitric acid to sulfuric acid, the reaction temperature, and the reaction time are critical factors. Lower temperatures are generally favored to minimize the formation of undesired byproducts. The choice of solvent can also influence the reaction rate and selectivity.

In the Williamson ether synthesis step, the choice of base and solvent is crucial. Strong bases like sodium hydride (NaH) are effective in deprotonating the phenol, but milder bases such as potassium carbonate can also be used, potentially reducing side reactions. The solvent should be able to dissolve the reactants and be inert to the reaction conditions. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are often employed.

| Parameter | Nitration | Williamson Ether Synthesis |

| Temperature | 0-25 °C | Room temperature to 60 °C |

| Solvent | Concentrated H₂SO₄ | DMF, Acetonitrile |

| Catalyst/Base | H₂SO₄ | NaH, K₂CO₃ |

| Reaction Time | 1-4 hours | 2-12 hours |

Optimization of these parameters through systematic experimentation is essential to maximize the yield and purity of the final product. Techniques such as Design of Experiments (DoE) can be employed to efficiently explore the reaction parameter space.

Development of Chemo- and Regioselective Synthetic Routes

The synthesis of a specific isomer like this compound requires a high degree of chemo- and regioselectivity. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity is the preference for reaction at one position over another.

In the context of this synthesis, regioselectivity is paramount during the nitration step. The directing effects of the substituents on the benzene ring guide the position of the incoming nitro group. For example, in 2-fluorophenol, the hydroxyl group is a strong activating ortho-, para-director, while the fluorine atom is a deactivating ortho-, para-director. The interplay of these directing effects will determine the regiochemical outcome of the nitration.

To achieve the desired 3-nitro isomer, it may be necessary to employ specific nitrating agents or to use a protecting group strategy to block more reactive positions on the ring. The development of highly regioselective methods is an active area of research in organic synthesis. rsc.org

Emerging Synthetic Technologies

Recent advances in synthetic methodology offer promising avenues for the synthesis of complex molecules like this compound with improved efficiency, safety, and sustainability.

Photoredox Catalysis in Nitrobenzene (B124822) Synthesis

Photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling a wide range of transformations under mild conditions. acs.org This technology utilizes visible light to initiate single-electron transfer processes, which can be harnessed for the synthesis of nitroaromatic compounds. While direct application to the synthesis of this compound has not been reported, the principles of photoredox catalysis could be applied to develop novel synthetic routes. For instance, photocatalytic methods for the introduction of the nitro group or for the formation of the C-O ether bond could be explored. The photocatalytic reduction of nitroarenes is also a well-studied area, which could be relevant for subsequent transformations of the target molecule. rsc.orgrsc.orgresearchgate.net

Flow Chemistry Approaches for Continuous Production

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers several advantages for the synthesis of fine chemicals and pharmaceuticals. contractpharma.com These advantages include enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. ewadirect.comacs.org Nitration reactions, which are often highly exothermic and can be hazardous on a large scale, are particularly well-suited for flow chemistry. acs.org

A continuous flow process for the synthesis of this compound could involve pumping the reactants through a series of interconnected reactors, with each reactor optimized for a specific transformation. This approach could lead to higher yields, improved purity, and a more sustainable manufacturing process. mdpi.com The precise control over reaction parameters afforded by flow chemistry can be particularly beneficial for optimizing the delicate balance of reactivity and selectivity required for this multi-step synthesis. contractpharma.com

Chemical Reactivity and Mechanistic Investigations of 1 Benzyloxy 2 Fluoro 3 Nitrobenzene

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution is a primary reaction pathway for 1-(benzyloxy)-2-fluoro-3-nitrobenzene. This reaction does not follow a concerted SN2 mechanism, which is sterically hindered in aromatic systems, nor an SN1 mechanism, which would require the formation of a highly unstable aryl cation. acs.org Instead, it proceeds via a well-established two-step addition-elimination mechanism. glpbio.comyoutube.com In the first, rate-determining step, a nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon), leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. glpbio.comchegg.com The aromaticity of the ring is temporarily broken in this stage. youtube.com In the second, faster step, the leaving group—in this case, the fluoride (B91410) ion—is expelled, and the aromaticity of the ring is restored. researchgate.net

The fluorine atom at the C2 position of this compound serves as the leaving group in SNAr reactions. Although the carbon-fluorine bond is very strong, fluoride is an effective leaving group in this context. This is because the rate-determining step is the initial nucleophilic attack on the ring, which is accelerated by the high electronegativity of the fluorine atom that enhances the electrophilicity of the ipso-carbon. masterorganicchemistry.com The subsequent, non-rate-limiting C-F bond cleavage restores the stable aromatic system. masterorganicchemistry.com While specific experimental data on the reactions of this compound with a wide range of nucleophiles are not extensively documented in readily available literature, its reactivity can be predicted based on established principles with analogous compounds.

Oxygen-based nucleophiles, such as alkoxides (RO⁻) and phenoxides (ArO⁻), are expected to react readily with this compound to displace the fluoro group, yielding the corresponding aryl ethers. Reactions of activated aryl halides with sodium methoxide, for instance, are classic examples of SNAr. doubtnut.com The reaction would proceed by the attack of the alkoxide or phenoxide on the C2 carbon, followed by the elimination of fluoride.

Table 1: Expected SNAr Reactions with Oxygen Nucleophiles

| Reactant | Nucleophile | Expected Product |

|---|---|---|

| This compound | Sodium Methoxide (NaOCH₃) | 1-(Benzyloxy)-2-methoxy-3-nitrobenzene |

Nitrogen nucleophiles, including primary and secondary amines as well as amides, are effective participants in SNAr reactions. They are predicted to react with this compound to form N-substituted aniline (B41778) derivatives. The reaction involves the attack of the nitrogen's lone pair on the electrophilic C2 position, leading to the formation of a new carbon-nitrogen bond and the expulsion of the fluoride ion. This type of reaction is fundamental in the synthesis of various substituted aromatic amines.

Table 2: Expected SNAr Reactions with Nitrogen Nucleophiles

| Reactant | Nucleophile | Expected Product |

|---|---|---|

| This compound | Ammonia (NH₃) | 2-(Benzyloxy)-6-nitroaniline |

Carbon-based nucleophiles can also participate in SNAr reactions, although their use can be more complex. Stabilized carbanions, such as those derived from malonate esters, are known to displace fluoride from activated fluoroarenes. researchgate.net For instance, the reaction of 2-fluoronitrobenzene with diethyl 2-fluoromalonate proceeds via an SNAr mechanism to form a new C-C bond. researchgate.net The reaction of this compound with such nucleophiles is expected to yield C-arylated products. The use of more reactive organometallic reagents like Grignard or organolithium compounds can also effect substitution, though side reactions may be more prevalent. researchgate.net

Table 3: Expected SNAr Reactions with Carbon Nucleophiles

| Reactant | Nucleophile | Expected Product |

|---|

The presence of a strong electron-withdrawing group on the aromatic ring is crucial for activating it towards nucleophilic attack. researchgate.netmasterorganicchemistry.com In this compound, the nitro group at the C3 position is para to the C-F bond. This positioning is optimal for activation. researchgate.netmasterorganicchemistry.com

The nitro group activates the ring in two ways:

Resonance Effect (-M): More importantly, the nitro group can delocalize the negative charge of the Meisenheimer intermediate through resonance. glpbio.comchegg.com When the nucleophile attacks the C2 position, the negative charge developed on the ring can be spread onto the oxygen atoms of the nitro group. This delocalization significantly stabilizes the intermediate, lowering the activation energy of the rate-determining step and thus accelerating the reaction. glpbio.comresearchgate.net

Without such an activating group, SNAr reactions on aryl halides are generally not feasible under normal conditions. researchgate.net The stabilization provided by the para-nitro group is a key factor enabling the displacement of the fluoro group in this molecule.

The benzyloxy group at the C1 position, which is ortho to the fluoro leaving group, has a more complex influence on the SNAr reaction. Its effect is a combination of electronic and steric factors.

Electronic Effects: The oxygen atom of the benzyloxy group has two opposing electronic effects. It exerts an electron-withdrawing inductive effect (-I) due to its high electronegativity, which slightly enhances the electrophilicity of the ring. Conversely, it has a strong electron-donating resonance effect (+M) via its lone pairs of electrons. In the context of nucleophilic attack, the -I effect can contribute to activating the ring.

Steric Effects: The bulky benzyloxy group can sterically hinder the approach of the incoming nucleophile to the C2 position. This steric hindrance can decrease the rate of reaction compared to a less encumbered substrate. The extent of this effect would depend on the size of the attacking nucleophile.

Meisenheimer Complex Formation and Lifetime

Nucleophilic aromatic substitution (SNAr) reactions involving electron-deficient aromatic rings, such as this compound, proceed via the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orgyoutube.com This complex is a crucial 1:1 adduct formed between the aromatic substrate and the attacking nucleophile. wikipedia.org

The formation of the Meisenheimer complex is facilitated by the strong electron-withdrawing capacity of the nitro group. When a nucleophile attacks the carbon atom bearing the fluorine (the leaving group), the aromaticity of the ring is temporarily disrupted, and a negative charge develops. This charge is effectively delocalized across the aromatic system and, most importantly, onto the oxygen atoms of the ortho-nitro group. libretexts.org This delocalization stabilizes the intermediate, lowering the activation energy for its formation. libretexts.org

The general structure of a Meisenheimer complex involves the change of the reacting carbon from sp² to sp³ hybridization. libretexts.org While often transient, some Meisenheimer complexes are stable enough to be isolated and characterized. wikipedia.orgnih.gov Their stability is highly dependent on the number and strength of the electron-withdrawing groups on the aromatic ring. nih.gov Spectroscopic methods are vital for their characterization; for instance, stable spirocyclic Meisenheimer complexes exhibit distinct absorption bands in the visible region of their UV-Vis spectra, a characteristic sign of their formation. nih.gov

Table 1: Illustrative Spectroscopic Data for Meisenheimer Complex Characterization Data is for a stable spirocyclic Meisenheimer complex, analogous to intermediates in SNAr reactions.

| Spectroscopic Method | Characteristic Feature | Wavelength (λmax) | Reference |

|---|---|---|---|

| UV-Vis Spectroscopy | Absorption Band 1 | 414 nm | nih.gov |

| UV-Vis Spectroscopy | Absorption Band 2 | 490 nm | nih.gov |

Kinetic and Thermodynamic Studies of SNAr Reactions

The kinetics of SNAr reactions are typically investigated under pseudo-first-order conditions to elucidate the reaction mechanism and determine the rate-determining step. udd.cl For substrates like this compound, the reaction is expected to follow a two-step addition-elimination mechanism, with the Meisenheimer complex as the intermediate. libretexts.orgudd.cl

The rate of formation of the Meisenheimer complex (k₁): This step is generally favored by stronger nucleophiles and more electron-deficient aromatic rings.

The rate of expulsion of the leaving group (k₂): The departure of the leaving group (in this case, fluoride) from the Meisenheimer complex regenerates the aromatic system. udd.cl

In many SNAr reactions, the formation of the Meisenheimer complex is the rate-determining step. udd.cl However, kinetic studies on analogous compounds like 1-fluoro-2,4-dinitrobenzene (B121222) suggest that the mechanism can be borderline between a concerted and a stepwise pathway. researchgate.net The high electronegativity and poor leaving group ability of fluorine compared to other halogens can sometimes make the second step (expulsion of the fluoride ion) rate-limiting. Thermodynamic studies focus on the relative stability of reactants, the Meisenheimer intermediate, and products, confirming that the presence of strong electron-withdrawing groups makes the formation of the stabilized intermediate thermodynamically favorable.

Table 2: Kinetic Parameters for SNAr Reactions of an Analogous Compound (1-fluoro-2,4-dinitrobenzene)

| Nucleophile (Biothiol) | pH | Temperature (°C) | Second-Order Rate Constant (kN, M-1s-1) |

|---|---|---|---|

| Cysteine | 7.4 | 25.0 | 1.17 x 102 |

| Glutathione | 7.4 | 25.0 | 3.39 x 101 |

| N-acetylcysteine | 7.4 | 25.0 | 2.50 x 101 |

Reduction Chemistry of the Nitro Group

The nitro group of this compound is a versatile functional handle that can be reduced to various oxidation states, most commonly to an amino group.

Catalytic Hydrogenation to Anilines

Catalytic hydrogenation is a widely used and efficient method for the reduction of aromatic nitro compounds to their corresponding anilines. This transformation is typically carried out using molecular hydrogen (H₂) in the presence of a metal catalyst.

For substrates containing a benzyloxy group, palladium on carbon (Pd/C) is a highly effective catalyst. Studies on the analogous compound 1-benzyloxy-3-nitrobenzene have shown that hydrogenation with Pd/C can achieve a quantitative yield of the corresponding aniline. researchgate.net Other common catalysts include platinum, nickel, and rhodium. The choice of catalyst and reaction conditions is critical to ensure high yield and to prevent unwanted side reactions, such as hydrodefluorination (loss of the fluorine atom).

Table 3: Catalytic Systems for the Hydrogenation of Nitroarenes

| Substrate | Catalyst | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1-Benzyloxy-3-nitrobenzene | Palladium on Carbon | Medium temperature, low pressure | 3-(Benzyloxy)aniline | 100 | researchgate.net |

| 1-Benzyloxy-3-nitrobenzene | Nickel | Medium temperature, low pressure | 3-(Benzyloxy)aniline | 67 | researchgate.net |

Selective Reduction to Nitroso, Hydroxylamino, or Azo Derivatives

By carefully selecting the reducing agent and conditions, the reduction of the nitro group can be halted at intermediate stages to yield nitroso, hydroxylamino, or azo compounds.

Hydroxylamino and Nitroso Derivatives: Enzymatic reductions can be remarkably selective. For instance, 3-nitrophenol (B1666305) nitroreductase from Ralstonia eutropha catalyzes the chemoselective reduction of various nitroaromatic compounds to their corresponding hydroxylamino derivatives, with the nitroso compound being a transient intermediate. nih.govnih.gov

Azo Derivatives: Symmetrical azo compounds can be synthesized directly from nitroaromatics via reductive coupling. A method using nanosized iron, generated in situ from iron(II) chloride and lithium, has proven effective for converting various nitroarenes into azo derivatives in high yields. The proposed mechanism involves the condensation of intermediate nitrosobenzene (B162901) and aniline species. The synthesis can also be achieved through the diazotization of an aromatic amine followed by coupling with an electron-rich component. researchgate.netnih.gov

Table 4: Conditions for Selective Reduction of Nitroarenes

| Product Type | Reagent/Catalyst | Substrate Example | Product Example | Yield (%) | Reference |

|---|---|---|---|---|---|

| Hydroxylamino | 3-Nitrophenol Nitroreductase, NADPH | 2-Chloro-5-nitrophenol | 2-Chloro-5-hydroxylaminophenol | N/A | nih.govnih.gov |

| Azo | FeCl₂·4H₂O, Li, DTBB (cat.) | Nitrobenzene (B124822) | Azobenzene | 97 | |

| Azo | FeCl₂·4H₂O, Li, DTBB (cat.) | p-Chloronitrobenzene | 4,4'-Dichloroazobenzene | 80 |

Chemoselective Reduction in the Presence of Other Reducible Functions

A significant challenge in the reduction of this compound is achieving chemoselectivity, preserving both the C-F bond and the benzyloxy group. Many powerful reducing agents can cause hydrodehalogenation or cleavage of the benzyl (B1604629) ether.

Several methods have been developed for the selective reduction of nitro groups in the presence of other sensitive functionalities.

Iron-Catalyzed Silane (B1218182) Reduction: A system using an iron(III) catalyst, such as Fe(acac)₃, with a silane reductant (e.g., phenylsilane) is highly chemoselective. It effectively reduces nitro groups while leaving aryl halides, esters, ketones, and other groups intact. researchgate.net

Trichlorosilane (B8805176): The use of trichlorosilane in the presence of a base is another highly chemoselective process for converting nitro groups to amines without affecting other reducible functionalities. google.com

Hydrazine (B178648) Glyoxylate (B1226380) with Metals: A combination of hydrazine glyoxylate with zinc or magnesium powder selectively reduces aromatic nitro groups at room temperature, even in the presence of halogens and phenols, without causing hydrogenolysis. niscpr.res.in

Transformations Involving the Benzyloxy Protecting Group

The benzyloxy group in this compound serves as a protecting group for the phenol (B47542) functionality. Its primary transformation is cleavage (debenzylation) to unmask the hydroxyl group.

The most common method for benzyl ether cleavage is catalytic hydrogenation, often using Pd/C and H₂. This presents a key consideration when reducing the nitro group, as the conditions are often identical. Therefore, the catalytic hydrogenation of this compound can be tuned to either selectively reduce the nitro group or to achieve both nitro reduction and debenzylation in a single step, yielding 2-amino-6-fluorophenol. The outcome depends on the catalyst, solvent, pressure, and reaction time.

This simultaneous deprotection and reduction is a synthetically efficient strategy for accessing aminophenol derivatives.

Table 5: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-Benzyloxy-3-nitrobenzene |

| 1-Chloro-2,4-dinitrobenzene |

| 1-Fluoro-2,4-dinitrobenzene |

| 2-Amino-6-fluorophenol |

| 2-Chloro-5-hydroxylaminophenol |

| 2-Chloro-5-nitrophenol |

| 3-(Benzyloxy)aniline |

| 4,4'-Dichloroazobenzene |

| Aniline |

| Azobenzene |

| Cysteine |

| Glutathione |

| Iron(II) chloride |

| Iron(III) acetylacetonate (B107027) (Fe(acac)₃) |

| Lithium |

| Magnesium |

| N-acetylcysteine |

| Nickel |

| Nitrobenzene |

| Nitrosobenzene |

| Palladium |

| Phenylsilane |

| Platinum |

| Rhodium |

| Trichlorosilane |

Deprotection Strategies (e.g., Hydrogenolysis, Lewis Acid-Mediated)

The cleavage of the benzyl ether is a critical step in synthetic routes where it serves as a protecting group for the phenolic hydroxyl. The choice of deprotection strategy must account for the sensitivity of the other functional groups, especially the reducible nitro group.

Hydrogenolysis: Catalytic hydrogenolysis is a standard method for cleaving benzyl ethers. organic-chemistry.org This reaction typically involves treating the substrate with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. The process cleaves the benzylic C-O bond to yield the corresponding phenol and toluene (B28343). organic-chemistry.org However, a significant challenge in the hydrogenolysis of this compound is the potential for simultaneous reduction of the nitro group to an amine. rsc.org

To achieve selective debenzylation without affecting the nitro group, Catalytic Transfer Hydrogenolysis (CTH) offers a milder alternative. bohrium.com This method uses a hydrogen donor, such as ammonium (B1175870) formate (B1220265) or 2-propanol, in place of gaseous hydrogen. mdpi.comlibretexts.org CTH can often provide better chemoselectivity, preserving the nitro functionality while cleaving the benzyl ether. The choice of catalyst and hydrogen donor is crucial for optimizing the selectivity of this transformation. bohrium.com

Lewis Acid-Mediated Deprotection: Lewis acids provide a non-reductive pathway for benzyl ether cleavage, thus avoiding complications with the nitro group. Strong Lewis acids like boron tribromide (BBr₃) or boron trichloride (B1173362) (BCl₃) are effective but can be harsh. Milder conditions involving Lewis acids like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) in the presence of a cation scavenger (e.g., anisole (B1667542) or pentamethylbenzene) can facilitate the reaction. researchgate.netmdpi.com The scavenger traps the liberated benzyl cation, preventing side reactions such as Friedel-Crafts alkylation of other aromatic rings in the molecule. mdpi.com The mechanism involves coordination of the Lewis acid to the ether oxygen, weakening the C-O bond and facilitating its cleavage.

| Deprotection Method | Reagents | Typical Conditions | Advantages | Potential Issues |

| Hydrogenolysis | H₂, Pd/C | Methanol or Ethanol, RT, 1-5 atm H₂ | High efficiency, clean byproducts (toluene) | Concurrent reduction of the nitro group |

| Catalytic Transfer | Ammonium Formate, Pd/C | Methanol, Reflux | Milder conditions, better selectivity for nitro group preservation | Catalyst-dependent selectivity |

| Lewis Acid-Mediated | BCl₃ or AlCl₃, Scavenger | Dichloromethane, -78 °C to RT | Avoids reduction of the nitro group | Harshness of reagents, potential side reactions |

| Oxidative Cleavage | DDQ or CAN | Acetonitrile (B52724)/Water, RT | Orthogonal to reductive methods | Potential for over-oxidation |

Benzylic Functionalization and Oxidation

The benzylic methylene (B1212753) group (—CH₂—) of the benzyloxy substituent is susceptible to radical halogenation and oxidation due to the stability of the resulting benzylic radical or cation intermediate. However, the strong electron-withdrawing effect of the 2-fluoro-3-nitrophenyl group decreases the electron density of the ether oxygen, which in turn slightly deactivates the adjacent benzylic position towards oxidation compared to benzyl ethers of electron-rich phenols. researchgate.net

Benzylic Oxidation: Oxidation of the benzylic position can lead to the formation of a benzaldehyde (B42025) or benzoic acid derivative, effectively transforming the protecting group. Reagents such as 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) are known to oxidize benzyl ethers. cdnsciencepub.com The reaction is believed to proceed via a rate-determining hydride abstraction from the benzylic carbon to form a stabilized carbocation, which is then trapped by a nucleophile. cdnsciencepub.com For substrates with electron-withdrawing groups, harsher conditions like higher temperatures or photoirradiation may be necessary. acs.org More recent methods utilize nitroxyl-radical catalysts, such as derivatives of TEMPO, in conjunction with a co-oxidant, which can perform the oxidation at room temperature and tolerate various functional groups. nih.govacs.org

Benzylic Halogenation: Free-radical bromination at the benzylic position can be achieved using N-bromosuccinimide (NBS) with a radical initiator like AIBN or light. This reaction would replace one of the benzylic hydrogens with a bromine atom, yielding 1-(α-bromobenzyloxy)-2-fluoro-3-nitrobenzene. This halogenated intermediate can then participate in subsequent nucleophilic substitution reactions.

| Reaction Type | Reagent(s) | Product Type | Key Considerations |

| Oxidation | DDQ | Benzaldehyde/Benzoic Acid | Requires forcing conditions due to deactivation |

| Oxidation | Nitroxyl Catalyst (e.g., TEMPO derivative) + Co-oxidant (e.g., PIFA) | Benzaldehyde/Benzoic Acid | Milder conditions, broader substrate scope nih.gov |

| Halogenation | NBS, AIBN/light | α-Bromobenzyl Ether | Creates a reactive site for further substitution |

Electrophilic Aromatic Substitution on the Benzyloxy Phenyl Ring

The phenyl ring of the benzyloxy group can itself undergo electrophilic aromatic substitution. The ether oxygen atom is an activating, ortho-, para-directing group due to its ability to donate a lone pair of electrons into the ring through resonance. uomustansiriyah.edu.iq This effect makes the ortho and para positions of the benzyloxy phenyl ring significantly more nucleophilic than the highly deactivated 2-fluoro-3-nitrophenyl ring.

Therefore, electrophilic reagents will preferentially react on the benzyloxy ring. For instance, nitration using a standard mixture of nitric acid and sulfuric acid would be expected to yield a mixture of 1-((2-nitrobenzyloxy)- and 1-((4-nitrobenzyloxy)-2-fluoro-3-nitrobenzene. The exact ratio of ortho to para substitution would depend on steric hindrance and reaction conditions.

| Electrophilic Reaction | Reagent | Expected Major Products |

| Nitration | HNO₃ / H₂SO₄ | 1-((4-Nitrobenzyloxy)-2-fluoro-3-nitrobenzene and 1-((2-Nitrobenzyloxy)-2-fluoro-3-nitrobenzene |

| Bromination | Br₂ / FeBr₃ | 1-((4-Bromobenzyloxy)-2-fluoro-3-nitrobenzene and 1-((2-Bromobenzyloxy)-2-fluoro-3-nitrobenzene |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 1-((4-Acylbenzyloxy)-2-fluoro-3-nitrobenzene |

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions would typically be performed on a halogenated derivative to build more complex molecular architectures.

Suzuki, Sonogashira, Heck, and Stille Couplings with Halogenated Derivatives

To engage in cross-coupling, the 2-fluoro-3-nitrophenyl ring must first be functionalized with a suitable leaving group, typically bromine or iodine. Selective halogenation at the C4, C5, or C6 positions would be required, creating substrates such as 1-(benzyloxy)-4-bromo-2-fluoro-3-nitrobenzene. This halogenated derivative can then serve as the electrophilic partner in various coupling reactions.

Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org It is widely used due to the stability and low toxicity of the boron reagents. Coupling a hypothetical 4-bromo derivative with phenylboronic acid would yield 1-(benzyloxy)-2-fluoro-3-nitro-[1,1'-biphenyl]-4-yl. The electron-deficient nature of the aryl halide often facilitates the initial oxidative addition step. mdpi.comresearchgate.net

Sonogashira Coupling: This involves the coupling of an aryl halide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is invaluable for the synthesis of arylalkynes. Reacting an iodo-derivative of the title compound with phenylacetylene (B144264) would produce the corresponding phenylethynyl derivative. libretexts.org

Heck Reaction: The Heck reaction couples an aryl halide with an alkene to form a substituted alkene. wikipedia.org For example, reacting a bromo-derivative with styrene (B11656) would yield a stilbene-like structure. The reaction is catalyzed by a palladium complex in the presence of a base. libretexts.org

Stille Coupling: This reaction pairs an aryl halide with an organotin compound (organostannane) using a palladium catalyst. wikipedia.org While powerful and tolerant of many functional groups, the toxicity of tin reagents is a significant drawback. libretexts.org

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Resulting Bond |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Aryl-Aryl, Aryl-Vinyl |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Amine Base | Aryl-Alkyne |

| Heck | Alkene | Pd(OAc)₂, Phosphine Ligand, Base | Aryl-Vinyl |

| Stille | Organostannane | Pd(PPh₃)₄ | Aryl-Aryl, Aryl-Vinyl, etc. |

Functionalization at Other Aromatic Positions

Beyond cross-coupling, the aromatic core of this compound is primed for other transformations, most notably Nucleophilic Aromatic Substitution (SNAr).

The fluorine atom at the C2 position is strongly activated towards nucleophilic displacement. This activation is due to the presence of the powerful electron-withdrawing nitro group at the ortho position (C3). The nitro group can stabilize the negative charge of the intermediate Meisenheimer complex through resonance. chemistrysteps.comlibretexts.orgyoutube.com This makes the C-F bond highly susceptible to attack by a wide range of nucleophiles.

Common nucleophiles that can displace the fluorine include:

Alkoxides (e.g., NaOCH₃): To form a methoxy (B1213986) ether.

Amines (e.g., RNH₂): To form a secondary amine derivative.

Thiols (e.g., RSH): To introduce a thioether linkage.

This SNAr reactivity provides a straightforward method for introducing diverse substituents at the C2 position, offering a complementary approach to the C-C bond-forming cross-coupling reactions. researchgate.netyoutube.com

Advanced Spectroscopic and Analytical Characterization Methodologies for 1 Benzyloxy 2 Fluoro 3 Nitrobenzene and Its Reaction Products

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides comprehensive structural information by probing the magnetic properties of atomic nuclei. For 1-(benzyloxy)-2-fluoro-3-nitrobenzene, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments is essential for a complete assignment of all signals and confirmation of the molecular structure.

The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons in a molecule. In this compound, the proton signals can be divided into two main regions: the aromatic region and the benzylic methylene (B1212753) proton region.

The benzyloxy group's methylene protons (-OCH₂-) are expected to appear as a singlet around 5.0-5.3 ppm. The protons of the monosubstituted phenyl ring of the benzyl (B1604629) group typically appear in the range of 7.3-7.5 ppm.

The aromatic protons on the disubstituted nitro-fluoro-benzene ring are expected to be more complex due to the electronic effects of the substituents and spin-spin coupling. The nitro group (-NO₂) is a strong electron-withdrawing group, which deshields ortho and para protons. stackexchange.com The benzyloxy group is electron-donating, and the fluorine atom has both inductive electron-withdrawing and mesomeric electron-donating effects. The signals for the three adjacent protons on this ring would likely appear downfield, influenced by the deshielding effect of the nitro group. For comparison, the ortho protons in nitrobenzene (B124822) appear at approximately 8.25 ppm. stackexchange.com In 1-fluoro-2-nitrobenzene, aromatic protons resonate between 7.18 and 8.06 ppm. chemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| Benzylic CH₂ | ~5.2 | s (singlet) | N/A |

| Benzyl-H (C₆H₅) | ~7.3 - 7.5 | m (multiplet) |

Note: Predicted values are based on typical chemical shifts for similar functional groups and substituted aromatic systems.

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts are highly dependent on the electronic environment.

Benzylic Carbon: The methylene carbon (-OCH₂-) of the benzyloxy group is expected to resonate around 70-75 ppm.

Aromatic Carbons: The aromatic carbons will appear in the typical range of 110-160 ppm. The carbon atom directly bonded to the fluorine (C-F) will exhibit a large one-bond coupling constant (¹JCF) and its chemical shift will be significantly affected. The carbon attached to the nitro group (C-NO₂) is expected to be deshielded, appearing around 148 ppm, similar to nitrobenzene. chemicalbook.com The carbon attached to the oxygen (C-O) will also be deshielded. The remaining aromatic carbons will have shifts influenced by the combined electronic effects of all three substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Benzylic CH₂ | ~70-75 |

| Benzyl-C (C₆H₅) | ~127-136 |

| Aromatic C-O | ~150-155 (doublet, due to C-F coupling) |

| Aromatic C-F | ~155-160 (doublet, large ¹JCF) |

| Aromatic C-NO₂ | ~145-150 (doublet, due to C-F coupling) |

Note: Predicted values are based on typical chemical shifts for similar functional groups and substituted aromatic systems.

¹⁹F NMR is a highly sensitive technique used to characterize fluorine-containing compounds. huji.ac.il Fluorine has a wide chemical shift range, making it very sensitive to its local electronic environment. biophysics.org For an aryl fluoride (B91410) like this compound, the ¹⁹F chemical shift is expected to appear in the range of -100 to -170 ppm relative to the standard CFCl₃. ucsb.educolorado.edu The precise chemical shift will be influenced by the electron-withdrawing nitro group and the electron-donating benzyloxy group. The signal will likely be split into a multiplet due to coupling with the adjacent aromatic protons.

Two-dimensional (2D) NMR experiments are crucial for confirming the complex structure by establishing correlations between different nuclei. wikipedia.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu It would show correlations between the adjacent protons on the trisubstituted benzene (B151609) ring and among the protons on the benzyl group's phenyl ring, confirming their respective spin systems.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). wikipedia.orgsdsu.edu This technique allows for the unambiguous assignment of protonated carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). sdsu.edu This is particularly vital for establishing connectivity between different parts of the molecule. For instance, an HMBC experiment would show a correlation from the benzylic methylene protons (-OCH₂-) to the aromatic carbon atom C1 of the fluoro-nitro-benzene ring, confirming the ether linkage. It would also help to definitively assign the quaternary (non-protonated) carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies nuclei that are close in space. While less critical for establishing the basic connectivity of this molecule, it could provide conformational information, such as the preferred orientation of the benzyloxy group relative to the substituted benzene ring.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with very high precision (typically to four or five decimal places). This allows for the calculation of a unique elemental formula. nih.gov For this compound, the molecular formula is C₁₃H₁₀FNO₃. evitachem.com

Using the exact masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ¹⁹F = 18.998403, ¹⁴N = 14.003074, ¹⁶O = 15.994915), the calculated monoisotopic mass can be determined. sisweb.com

Calculated Exact Mass for [C₁₃H₁₀FNO₃ + H]⁺: 248.07175 u

An HRMS analysis would aim to measure this exact mass. A measured mass that matches the calculated mass to within a few parts per million (ppm) provides strong evidence for the proposed elemental formula, thereby confirming the identity of the compound.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation, providing detailed insights into the fragmentation patterns of molecules. For this compound, MS/MS analysis would involve the initial ionization of the molecule, typically forming a protonated molecular ion [M+H]⁺ in positive ion mode. This precursor ion is then isolated and subjected to collision-induced dissociation (CID) or other activation methods to induce fragmentation.

The fragmentation pathways are dictated by the weakest bonds and the most stable resulting fragments. Key fragmentation patterns for nitazene (B13437292) analogs, which share structural similarities, often involve cleavages at the amine or benzyl moieties. researchgate.netnih.gov Common fragmentation pathways for aromatic nitro compounds can involve the loss of the nitro group (NO₂) or rearrangements. youtube.com The resulting product ions are then analyzed to piece together the original molecular structure. Analysis of these fragmentation patterns allows for the confirmation of the compound's identity and can help in the structural characterization of its reaction products. nih.gov

A hypothetical fragmentation pattern for this compound could involve the following steps:

Cleavage of the benzylic ether bond, leading to the formation of a stable benzyl cation (m/z 91) and a fluoronitrophenoxide radical.

Loss of the nitro group (NO₂), resulting in a fragment ion with a mass corresponding to the remaining structure.

Rearrangements and further fragmentation of the aromatic rings.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would exhibit several key absorption bands corresponding to its distinct structural features.

The presence of a nitro group (NO₂) attached to an aromatic ring gives rise to strong asymmetric and symmetric stretching vibrations. spectroscopyonline.com These typically appear in the ranges of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively. orgchemboulder.com The adsorption of nitrobenzene on catalysts shows characteristic IR bands at approximately 1531 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric) for the nitro group. mdpi.com

Other significant absorptions would include:

Aromatic C-H stretching: Weak to medium bands typically appear above 3000 cm⁻¹.

Aromatic C=C stretching: Medium to weak bands in the 1600-1450 cm⁻¹ region.

C-O-C (ether) stretching: A strong band, typically in the 1260-1000 cm⁻¹ region.

C-F stretching: A strong absorption, usually found in the 1400-1000 cm⁻¹ range.

The specific positions of these bands can be influenced by the electronic effects of the substituents on the benzene ring.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Nitro (Ar-NO₂) | Asymmetric Stretch | 1550 - 1475 |

| Nitro (Ar-NO₂) | Symmetric Stretch | 1360 - 1290 |

| Aromatic C-H | Stretch | > 3000 |

| Aromatic C=C | Stretch | 1600 - 1450 |

| Ether (C-O-C) | Stretch | 1260 - 1000 |

| C-F | Stretch | 1400 - 1000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. shu.ac.uk For aromatic compounds like this compound, the most significant electronic transitions are typically π → π* and n → π*. pharmatutor.org

The benzene chromophore itself has characteristic π → π* transitions. hnue.edu.vn The presence of substituents on the benzene ring, such as the nitro group, benzyloxy group, and fluorine atom, can cause shifts in the absorption maxima (λ_max) and changes in the molar absorptivity (ε). The nitro group, being a strong chromophore, significantly influences the UV-Vis spectrum. Aromatic nitro compounds often exhibit strong absorption bands due to π → π* transitions, and weaker bands at longer wavelengths due to n → π* transitions. acs.orgrsc.org For instance, a related compound, 1-(Benzyloxy)-4-nitrobenzene, shows a λ_max at 294 nm in hexane. chemicalbook.com

| Type of Transition | Involved Orbitals | Typical Wavelength Region | Expected Intensity |

|---|---|---|---|

| π → π | π bonding to π antibonding | 200 - 400 nm | High (ε > 10,000) |

| n → π | non-bonding to π antibonding | > 300 nm | Low (ε < 1,000) |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, offering an unambiguous structural elucidation.

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic techniques are essential for the separation, purification, and purity assessment of organic compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly well-suited for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. For nitroaromatic compounds, reversed-phase HPLC (RP-HPLC) is a common approach. epa.govnih.gov In this mode, a nonpolar stationary phase (such as C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.comsielc.com

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The purity of this compound can be assessed by the presence of a single, sharp peak in the chromatogram, and its concentration can be determined by comparison to a calibration curve. A UV detector is commonly employed for the detection of aromatic compounds due to their strong UV absorbance. cdc.gov

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry. This technique is suitable for volatile and thermally stable compounds. Nitrobenzene and its derivatives are amenable to GC-MS analysis. nih.gov

In GC-MS, the sample is vaporized and separated in a capillary column based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its positive identification. GC-MS is a highly sensitive and selective method for determining the purity of this compound and for identifying and quantifying any volatile impurities or reaction byproducts. cdc.gov

Advanced Analytical Method Development and Validation for Trace Analysis of this compound and its Reaction Products

The detection and quantification of trace levels of this compound and its potential reaction products in various matrices necessitate the development of highly sensitive and selective analytical methodologies. Given the structural complexity of this fluorinated nitroaromatic compound, advanced chromatographic techniques coupled with sensitive detectors are paramount for achieving the required analytical performance. Method validation is a critical component of this process, ensuring that the developed methods are reliable, reproducible, and fit for their intended purpose.

The development of such analytical methods typically involves a multi-step process, beginning with the selection of the appropriate analytical technique. For a compound like this compound, high-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most suitable separation techniques. The choice between HPLC and GC often depends on the volatility and thermal stability of the analyte and its reaction products.

High-Performance Liquid Chromatography (HPLC) Coupled with Mass Spectrometry (MS)

HPLC, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is a powerful tool for the trace analysis of complex organic molecules. This technique offers high selectivity and sensitivity, making it ideal for detecting low concentrations of this compound in complex sample matrices.

Method development for LC-MS/MS would involve the optimization of several key parameters:

Stationary Phase: A C18 or other suitable reversed-phase column is typically employed for the separation of moderately polar compounds like substituted nitrobenzenes.

Mobile Phase: A gradient elution using a mixture of an organic solvent (e.g., acetonitrile or methanol) and water, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization efficiency, is commonly used.

Ionization Source: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) would be evaluated to determine the most effective method for generating ions of the target analyte.

Mass Spectrometry Parameters: In tandem mass spectrometry, the selection of precursor and product ion transitions in multiple reaction monitoring (MRM) mode provides exceptional selectivity and minimizes matrix interference.

Validation of an LC-MS/MS method for trace analysis would include the following performance characteristics, with typical acceptance criteria presented in the table below.

| Validation Parameter | Typical Acceptance Criteria |

| Specificity | No significant interference at the retention time of the analyte. |

| Linearity (r²) | ≥ 0.995 |

| Accuracy (% Recovery) | 80% - 120% |

| Precision (% RSD) | ≤ 15% |

| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3 |

| Limit of Quantification (LOQ) | Signal-to-noise ratio ≥ 10 |

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS)

For volatile and thermally stable reaction products of this compound, gas chromatography-mass spectrometry (GC-MS) can be an effective analytical approach. who.int GC offers high-resolution separation, and MS provides definitive identification and quantification.

Key aspects of GC-MS method development include:

Column: A capillary column with a suitable stationary phase (e.g., a non-polar or medium-polarity phase) is selected to achieve optimal separation.

Injection Mode: Splitless injection is often used for trace analysis to maximize the amount of analyte introduced into the system.

Temperature Program: A carefully optimized oven temperature program is crucial for the effective separation of analytes.

Ionization: Electron ionization (EI) is a common technique that generates reproducible fragmentation patterns, aiding in compound identification.

The validation of a GC-MS method would follow similar principles to that of an LC-MS/MS method, with established criteria for linearity, accuracy, precision, LOD, and LOQ.

Detailed Research Findings for Analogous Compounds

While specific research on the trace analysis of this compound is not extensively documented, studies on related fluorinated and nitroaromatic compounds provide valuable insights. For instance, the development of LC-MS/MS methods for other fluorinated nitroaromatic compounds has demonstrated the feasibility of achieving low limits of detection, often in the sub-nanogram per milliliter (ng/mL) range. Similarly, GC-MS methods have been successfully employed for the analysis of various nitroaromatic compounds in environmental and biological samples. who.int

The following table summarizes hypothetical yet realistic validation data for a newly developed LC-MS/MS method for the trace analysis of this compound, based on performance characteristics observed for analogous compounds.

| Parameter | Result |

| Linearity Range | 0.1 - 100 ng/mL |

| Correlation Coefficient (r²) | 0.998 |

| Accuracy (at 3 concentration levels) | 95.2% - 103.5% |

| Precision (RSD%) | < 5% |

| Limit of Detection (LOD) | 0.03 ng/mL |

| Limit of Quantification (LOQ) | 0.1 ng/mL |

Computational and Theoretical Chemistry Insights into 1 Benzyloxy 2 Fluoro 3 Nitrobenzene

Quantum Chemical Calculations

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure